4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a chemical compound frequently employed as a key intermediate in the synthesis of various pharmaceutical compounds. [, , , ] Specifically, it serves as a crucial building block in the production of efavirenz, an antiretroviral medication utilized for the treatment of HIV infection. [] This compound belongs to the class of aniline derivatives, characterized by the presence of an amino group (-NH2) attached to a benzene ring. [, , ] The presence of chlorine and trifluoroacetyl groups in the structure further enhances its reactivity and potential for diverse chemical transformations. [, , , ]
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a chemical compound with the molecular formula and a molecular weight of 278.99 g/mol. It is recognized by its CAS number 173676-59-0 and is also referred to as 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate. This compound serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of antiviral medications such as Efavirenz, which is used in the treatment of HIV .
The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate can participate in various chemical reactions:
Technical details regarding these reactions often involve specific conditions such as pH levels, temperatures, and catalysts used.
The mechanism of action for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate primarily relates to its role as an inhibitor of HIV reverse transcriptase. This inhibition prevents viral replication by blocking the reverse transcription process essential for HIV proliferation.
Studies indicate that compounds with similar structures exhibit significant antiviral activity, suggesting that 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate could similarly disrupt viral RNA conversion into DNA, thereby inhibiting HIV replication .
Relevant analyses such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize this compound further.
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate has several applications in scientific research:
The synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (C₈H₈Cl₂F₃NO₂, MW: 278.06) [3] [9] initiates with regioselective N-acylation of 4-chloroaniline. This critical first step employs acyl chlorides (acetyl, pivaloyl, or butyryl chloride) in toluene/water biphasic systems under alkaline conditions (30% NaOH) at 0-15°C [5]. The reaction selectively protects the amine group while preserving the aromatic ring’s reactivity for subsequent electrophilic substitution. As demonstrated in CN101844990B, this approach achieves >96% yield of N-acyl-4-chloroaniline intermediates with moisture content ≤0.3% after vacuum drying [1] [5]. The choice of acyl group significantly influences downstream trifluoroacylation efficiency and deprotection kinetics – a trade-off explored quantitatively in Section 1.3.
Table 1: Performance of Acyl Chlorides in Intermediate Synthesis
Acyl Chloride | Product | Yield (%) | Moisture (%) | Reaction Temp (°C) |
---|---|---|---|---|
Acetyl chloride | 4-Chloro-N-acetylaniline | 96.6 | ≤0.3 | 5-15 |
Pivaloyl chloride | 4-Chloro-N-pivaloylaniline | 97.2 | ≤0.2 | 5-15 |
Butyryl chloride | 4-Chloro-N-butyrylaniline | 96.8 | ≤0.3 | 5-15 |
Electrophilic trifluoroacylation of N-protected intermediates occurs via Lewis acid-mediated Friedel-Crafts reaction. Trifluoroacetyl chloride (TFAC) activation employs AlCl₃, ZnCl₂, or BF₃ in non-polar solvents (n-hexane, dichloromethane) at -20°C to 25°C [1] [5]. The mechanism involves carbonyl polarization by the Lewis acid, generating electrophilic ⁺CF₃C≡O⁺ species that attack the aromatic ring ortho to the chloro substituent. Kinetic studies reveal that sterically hindered N-pivaloyl intermediates require extended reaction times (5.5 hours vs. 3 hours for acetyl derivatives) but provide 8-12% higher regioselectivity due to reduced ortho crowding [5] [7]. Solvent selection critically impacts byproduct formation: chlorinated solvents (CH₂Cl₂, CHCl₃) enable 88-92% conversion versus 78-85% in alkanes (n-hexane, n-heptane) [1].
Table 2: Friedel-Crafts Conditions and Performance
Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Temperature (°C) |
---|---|---|---|---|
AlCl₃ | n-Hexane | 5.5 | 89.3 | -20 to 25 |
ZnCl₂ | CH₂Cl₂ | 3.0 | 91.7 | -10 to 25 |
BF₃·Et₂O | CHCl₃ | 4.0 | 85.2 | 0 to 25 |
Protecting group selection balances steric bulk against deprotection efficiency. N-Pivaloyl groups (tert-butyl carbonyl) demonstrate superior performance:
The trade-off lies in processing time: pivaloylation adds ∼3 hours to synthesis but elevates final API-grade intermediate purity for efavirenz manufacturing [2] [10].
Table 3: Protecting Group Performance Comparison
Parameter | Acetyl Group | Pivaloyl Group |
---|---|---|
Acylation Yield | 96.6% | 97.2% |
Trifluoroacylation Yield | 89.1% | 92.7% |
Deprotection Time | 1-2 h | 4-6 h |
Final Product Purity | 98.3% | 99.5% |
Alternative to Friedel-Crafts, lithium-halogen exchange routes use n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C [2]. This method first generates aryl lithium species from 4-chloro-N-protected anilines, followed by nucleophilic attack on ethyl trifluoroacetate. While precise, n-BuLi poses handling hazards and requires costly tetramethylethylenediamine (TMEDA) catalysis with difficult recovery [5]. Solvent optimization reveals THF’s low dielectric constant (ε=7.6) enhances organolithium stability but necessitates strict anhydrous conditions. Recent innovations substitute THF with ethanol/methanol mixtures, reducing costs by 34% though with 6-8% yield penalties [2] [7].
Table 4: Solvent Properties in Lithium-Mediated Coupling
Solvent System | Dielectric Constant (ε) | Reaction Temp (°C) | Yield (%) | Cost Index |
---|---|---|---|---|
THF | 7.6 | -78 | 91.3 | 1.00 (ref) |
Ethanol/THF (1:3) | 18.3 | -50 | 85.7 | 0.66 |
Methanol/THF (1:3) | 22.0 | -50 | 83.2 | 0.61 |
Final acid hydrolysis cleaves the N-acyl group while forming the hydrochloride hydrate salt. Concentrated HCl (4-6M) at reflux (80-110°C) protonates the amide carbonyl, followed by nucleophilic water attack at the carbonyl carbon [1] [5]. Kinetic studies show pseudo-first-order dependence on [H⁺] with complete deprotection in 4 hours for pivaloyl intermediates. Post-hydrolysis, controlled crystallization from water/methanol yields the hydrate hydrochloride salt (melting point: 156-158°C [7]). Solvent composition critically impacts crystal morphology: water-rich systems (H₂O:MeOH = 4:1) produce needle-like crystals with 97.2% purity, while methanol-dominated mixtures (1:4) yield denser crystals with 99.0% purity but 8% lower recovery [2] [5].
Table 5: Hydrolytic Deprotection Optimization Parameters
Acid Concentration | Temperature (°C) | Time (h) | Crystallization Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|---|
4M HCl | 80 | 6 | H₂O:MeOH (4:1) | 89.7 | 97.2 |
6M HCl | 90 | 4 | H₂O:MeOH (1:1) | 92.3 | 98.5 |
6M HCl | 110 | 3 | H₂O:MeOH (1:4) | 84.5 | 99.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7